molecular formula C25H23NO5 B2441419 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid CAS No. 2413899-32-6

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid

Cat. No.: B2441419
CAS No.: 2413899-32-6
M. Wt: 417.461
InChI Key: OACHGXVZEZPWTB-UHFFFAOYSA-N
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Description

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Properties

IUPAC Name

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16-10-11-17(14-22(16)24(27)28)30-13-12-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACHGXVZEZPWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. The process often includes:

    Protection of the Amine Group: The amine group is protected by reacting it with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Ether Formation: The protected amine is then reacted with an appropriate ethoxy compound to form the ether linkage.

    Benzoic Acid Derivative Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the fluorenylmethoxycarbonyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the ether and amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry as a building block for synthesizing bioactive peptides. Its fluorene moiety contributes to the stability and solubility of peptides, making them more effective in biological systems.

Anticancer Research

Recent studies have highlighted the potential of Fmoc derivatives in designing anticancer agents. For instance, the incorporation of this compound into peptide sequences has shown enhanced activity against various cancer cell lines by improving the selectivity and potency of the peptides involved .

Neuroprotective Agents

Research indicates that Fmoc derivatives can be integrated into neuroprotective peptides aimed at treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for these applications, and modifications using Fmoc compounds have demonstrated improved bioavailability in preclinical models .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which are essential for drug delivery applications. These systems can encapsulate hydrophobic drugs, enhancing their solubility and stability.

Targeted Delivery

By conjugating 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid with targeting ligands, researchers have developed targeted delivery systems that can selectively deliver therapeutic agents to specific tissues or cells, thereby minimizing side effects and improving therapeutic efficacy .

Peptide Synthesis

Fmoc chemistry is a widely used method in solid-phase peptide synthesis (SPPS). The presence of the fluorene group enhances the efficiency of coupling reactions and protects sensitive amino acids during synthesis.

Enhanced Coupling Efficiency

Studies have shown that using Fmoc-protected amino acids results in higher yields during peptide synthesis compared to other protecting groups. This efficiency is critical for producing complex peptides required for research and therapeutic purposes .

Versatile Functionalization

The compound allows for further functionalization at various positions on the peptide backbone, enabling the design of multifunctional peptides tailored for specific biological activities .

Case Studies

StudyApplicationFindings
Anticancer PeptidesDemonstrated enhanced cytotoxicity against breast cancer cells when using Fmoc-modified peptides.
Neuroprotective PeptidesShowed improved brain penetration in animal models when using Fmoc derivatives in peptide design.
Drug Delivery SystemsDeveloped micelles that effectively encapsulated hydrophobic drugs, enhancing their therapeutic index.

Mechanism of Action

The mechanism of action of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amine group during synthesis, allowing for selective reactions to occur. The compound’s effects are mediated through pathways involving the modification of proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-dec-9-enoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid stands out due to its specific structure, which combines the Fmoc-protected amine with an ethoxy linkage and a benzoic acid moiety. This unique combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid, also known by its CAS number 489427-26-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups, indicating its relevance in medicinal chemistry and drug development.

  • Molecular Formula : C27H34N2O9
  • Molecular Weight : 530.57 g/mol
  • Density : 1.256 g/cm³
  • Boiling Point : 794.8°C
  • Flash Point : 434.5°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with amino acid derivatives, including those similar to this compound, exhibit significant antimicrobial properties. These properties make them candidates for antibiotic development, targeting various pathogens including bacteria and fungi.

2. Enzyme Modulation

The Fmoc group allows for selective reactions in peptide synthesis, which can influence enzyme activity. This compound may act as either a substrate or an inhibitor in enzymatic reactions critical for metabolic processes .

3. Cellular Effects

In cellular studies, the compound has shown to impact cell signaling pathways and gene expression due to its role in synthesizing bioactive peptides. This can lead to modulation of cellular metabolism and function.

Case Study 1: Peptide Synthesis

In laboratory settings, the use of this compound facilitated the synthesis of specific peptides that are crucial for various cellular activities. The stability of the Fmoc group during synthesis was critical in maintaining the integrity of the peptides produced.

Case Study 2: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of related compounds demonstrated that derivatives with similar structures exhibited varying degrees of effectiveness against common bacterial strains. The presence of the Fmoc group was noted to enhance solubility and stability, contributing positively to antimicrobial activity.

Research Findings

Recent findings suggest that the biological activity of this compound is multifaceted:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionModulates activity in metabolic pathways
Cellular MetabolismInfluences gene expression and cell signaling pathways

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid during experimental workflows?

  • Methodological Guidance : Store the compound in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, direct sunlight, and incompatible materials such as strong acids/bases or oxidizing agents . Regularly monitor storage conditions using temperature-logging devices and conduct stability assays (e.g., HPLC purity checks) every 3–6 months.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Guidance :

  • HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Optimize detection at 265 nm (λmax for Fmoc chromophores).
  • NMR : Employ 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ to confirm the integrity of the Fmoc group (characteristic peaks: δ 7.75–7.30 ppm for fluorenyl protons) and the benzoic acid moiety.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (theoretical MW: ~451.5 g/mol).
    • Safety Note : Handle samples in a fume hood with nitrile gloves and lab coats to minimize exposure risks .

Q. What precautions should be taken to mitigate acute toxicity risks during handling?

  • Methodological Guidance :

  • Use PPE (safety goggles, nitrile gloves, lab coats) and work in a fume hood.
  • Avoid dust generation; handle solutions in closed systems.
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this Fmoc-protected benzoic acid derivative in solid-phase peptide synthesis (SPSS)?

  • Methodological Guidance :

  • Activation Strategy : Use HOBt/DIC or PyBOP as coupling reagents in DMF or DCM. Monitor reaction progress via Kaiser test or FTIR (disappearance of the Fmoc carbonyl peak at ~1680 cm⁻¹).
  • Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO), which may prematurely cleave the Fmoc group.
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization .
    • Troubleshooting Note : If coupling fails, verify the integrity of the Fmoc group via UV-Vis (ε ~290 nm) and reassess resin swelling properties.

Q. What strategies are recommended for resolving contradictory data regarding the compound’s stability under different pH conditions?

  • Methodological Guidance :

  • Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC every 24 hours.
  • Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., fluorenylmethanol from Fmoc cleavage).
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates under non-tested conditions .
    • Critical Consideration : Account for solvent polarity effects, as stability in aqueous buffers may differ from organic reaction matrices.

Q. How can researchers address challenges in synthesizing derivatives with modified ethoxy or methyl substituents on the benzoic acid core?

  • Methodological Guidance :

  • Protecting Group Strategy : Temporarily protect the benzoic acid as a methyl ester to prevent side reactions during ethoxy chain elongation.
  • Suzuki-Miyaura Cross-Coupling : Introduce aryl/heteroaryl groups at the methyl position using Pd catalysts (e.g., Pd(PPh₃)₄) and boronates.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate isomers .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Guidance :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with target proteins.
  • Fluorescence Quenching Assays : Label the benzoic acid core with a fluorophore (e.g., dansyl chloride) and monitor interactions via fluorescence polarization.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes, prioritizing the Fmoc group’s steric effects .

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